molecular formula C17H19F3N4O3S B2878899 N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921794-07-2

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2878899
CAS No.: 921794-07-2
M. Wt: 416.42
InChI Key: XQUGOACSVFPQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19F3N4O3S and its molecular weight is 416.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds involve complex chemical reactions yielding novel structures with potential applications in various fields. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing significant antioxidant activity due to their unique structural properties. These complexes, characterized by spectroscopic studies, highlight the role of hydrogen bonding in self-assembly processes, which could be relevant for designing materials with specific functionalities (Chkirate et al., 2019).

Catalysis and Antimicrobial Activity

Certain derivatives have been evaluated for their catalytic properties and antimicrobial activities. For example, manganese(II) complexes of imidazole-based acetamide have been explored as catalysts for alkene epoxidation with H2O2, demonstrating the potential of such compounds in facilitating chemical transformations with industrial relevance (Serafimidou et al., 2008). Additionally, synthesized compounds have shown antimicrobial activities against various bacteria, suggesting their use in developing new antimicrobial agents (Sharma et al., 2004).

Inhibition and Biological Activities

Research has also focused on the design and synthesis of compounds acting as inhibitors with potential therapeutic applications. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been developed as glutaminase inhibitors, showing promise in cancer therapy due to their ability to attenuate the growth of certain cancer cells (Shukla et al., 2012).

Environmental Applications

Moreover, certain compounds have been studied for their environmental applications, such as the inhibition of corrosion in metal structures, showcasing the multifaceted potential of imidazole derivatives in both biological and industrial contexts (Cruz et al., 2004).

Mechanism of Action

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown . Its effects could be wide-ranging, depending on its targets and mode of action. It may influence signal transduction pathways, metabolic pathways, or gene expression pathways, among others.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects will depend on the compound’s targets and mode of action, and could range from the activation or inhibition of certain cellular processes to the induction of cell death.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors . These may include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is active.

Properties

IUPAC Name

N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-2-21-14(26)8-24-11(9-25)7-22-16(24)28-10-15(27)23-13-6-4-3-5-12(13)17(18,19)20/h3-7,25H,2,8-10H2,1H3,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUGOACSVFPQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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